molecular formula C₁₈H₁₅Cl₂NO₅ B1155591 2-Chloro-rac-fenoxaprop P-Ethyl

2-Chloro-rac-fenoxaprop P-Ethyl

Cat. No.: B1155591
M. Wt: 396.22
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-rac-fenoxaprop P-Ethyl, also widely known in the scientific literature as fenoxaprop-ethyl, is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOP) family. It is a chiral molecule, and its herbicidal activity is primarily attributed to the R-enantiomer (fenoxaprop-P-ethyl) . This compound is extensively used in agricultural research, particularly in studies focusing on weed management in crops such as wheat, rice, and turf, for controlling annual and perennial grasses like barnyardgrass, foxtails, and ryegrass . Its primary mode of action is the inhibition of the target enzyme acetyl-CoA carboxylase (ACCase), which disrupts the biosynthesis of fatty acids and lipids, ultimately leading to the necrosis and death of susceptible grass weeds . This specific mechanism makes it a valuable tool for studying plant physiology and the evolution of herbicide resistance. Research involving this compound is critical for understanding and managing cross-resistance patterns in weeds, as numerous cases of resistance have been recorded globally . Environmental fate studies are another key application; fenoxaprop-ethyl degrades rapidly in the environment, with a half-life of approximately 5 days in soil . Its primary metabolite is fenoxaprop acid, which can persist for longer periods . It is important to note that the degradation process is enantioselective, with the inactive S-enantiomer degrading faster than the herbicidally active R-enantiomer, a factor that must be considered in environmental risk assessments . Please be aware that this product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Regulatory status: Fenoxaprop-ethyl is considered obsolete and is not approved in the European Union .

Properties

Molecular Formula

C₁₈H₁₅Cl₂NO₅

Molecular Weight

396.22

Synonyms

Ethyl 2-Chloro-2-(4-((6-chlorobenzo[d]oxazol-2-yl)oxy)phenoxy)propanoate;  Ethyl 2-(4-((6-Chlorobenzo[d]oxazol-2-yl)oxy)phenoxy)2-chloropropanoate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Fenoxaprop-P-ethyl (R-enantiomer)
  • Structure : The pure (R)-enantiomer lacks the 2-chloro impurity present in the racemic form.
  • Activity: Exhibits higher herbicidal efficacy due to stereospecific ACCase inhibition. The racemic form (2-Chloro-rac-fenoxaprop P-Ethyl) is less potent, as the (S)-enantiomer is inactive .
  • Use : Preferred in formulations for selective grass control, whereas the racemic variant is often categorized as an impurity .
Quizalofop-P-ethyl
  • Structure: Shares the APP backbone but differs in substituents (quinoxaline ring vs. benzoxazole in Fenoxaprop-P-ethyl).
  • Application Rate : Applied at 0.1 kg active ingredient (ai)/ha in tank mixes with broadleaf herbicides like bentazon for dual weed control in crops such as winter pea .
  • Spectrum : Targets similar grass weeds (e.g., downy brome) but shows varying crop tolerance profiles .
Carfentrazone-ethyl
  • Class: A triazolinone herbicide, structurally distinct from APPs.
  • Mode of Action: Inhibits protoporphyrinogen oxidase (PPO), causing rapid desiccation of broadleaves.
  • Use: Often used in combination with grass-specific herbicides like Fenoxaprop-P-ethyl for broad-spectrum weed management .

Comparative Data Table

Compound Molecular Formula CAS Number Class Application Rate (ai/ha) Target Weeds Key Feature(s)
This compound C₁₈H₁₆ClNO₅ 71283-80-2 APP (Racemic) Not specified Annual grasses Impurity of Fenoxaprop-P-ethyl
Fenoxaprop-P-ethyl (R) C₁₈H₁₆ClNO₅ 71283-80-2 APP (Active enantiomer) 0.07–0.14 kg Annual/perennial grasses Enantioselective activity
Quizalofop-P-ethyl C₁₉H₁₇ClN₂O₄ 76578-12-6 APP 0.1 kg Grass weeds Synergistic with bentazon
Butachlor C₁₇H₂₆ClNO₂ 23184-66-9 Chloroacetanilide 1.5–2.0 kg Broad-spectrum grasses Soil-residual activity

Mechanistic and Regulatory Differences

  • Enantiomeric Specificity: Fenoxaprop-P-ethyl’s (R)-enantiomer is 10–100x more active than the racemic mixture, underscoring the importance of stereochemical purity in commercial formulations .
  • Toxicity: While Fenoxaprop-P-ethyl exhibits low mammalian toxicity (TI >50), impurities like this compound may require stricter regulatory scrutiny due to undefined ecotoxicological profiles .
  • Residual Activity: Unlike soil-residual herbicides (e.g., Butachlor), APP herbicides like Fenoxaprop-P-ethyl are non-persistent, reducing environmental accumulation risks .

Preparation Methods

Condensation of 2,6-Dichlorobenzoxazole with Phenolic Intermediates

A foundational method involves the nucleophilic aromatic substitution of 2,6-dichlorobenzoxazole with (R)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester . In this reaction, the hydroxyl group of the phenolic intermediate displaces one chlorine atom from the benzoxazole ring. The process typically employs polar aprotic solvents (e.g., dimethylformamide) and acid-binding agents (e.g., potassium carbonate) to neutralize HCl byproducts. For example, patent CN102070550B reports a yield of 85–90% under reflux conditions (120–130°C) for 6–8 hours.

Esterification of Fenoxaprop-P Acid

An alternative route begins with the (R)-2-(4-((6-chloro-1,3-benzoxazol-2-yl)oxy)phenoxy)propanoic acid (fenoxaprop-P acid), which undergoes esterification with ethanol. Catalyzed by sulfuric acid or p-toluenesulfonic acid, this reaction achieves near-quantitative conversion at 60–80°C. The product is purified via crystallization from ethanol, yielding >95% purity.

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Recent advancements prioritize solvent systems that enhance reaction kinetics while minimizing side reactions. For instance, CN103113320A demonstrates that using toluene as a solvent with pyridine as an acid-binding agent improves the acylation of 6-chloro-2-(4-hydroxyphenoxy)benzoxazole, achieving a 97.3% product purity. Catalysts such as 4-dimethylaminopyridine (DMAP) further accelerate esterification rates by stabilizing transition states.

Temperature and Time Control

Optimal reaction temperatures vary by step:

  • Condensation : 100–130°C for 6–8 hours.

  • Esterification : 60–80°C for 2–4 hours.
    Prolonged heating (>10 hours) risks decomposition, particularly in the presence of residual HCl.

Analytical Characterization and Quality Control

Hydrolytic Derivatization for GC-ECD Analysis

Regulatory protocols from the U.S. EPA mandate hydrolyzing fenoxaprop-P-ethyl to 6-chlorobenzoxazolone via reflux with hydrochloric acid and acetonitrile. The derivative is acylated with acetic anhydride and quantified via gas chromatography with electron capture detection (GC-ECD), achieving a limit of quantitation (LOQ) of 0.05 ppm.

Mass Spectrometric Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive mode confirms structural integrity. Key fragments include m/z 362 → 288 for fenoxaprop-P-ethyl and m/z 359 → 183 for internal standards like etofenprox.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/SolventYield (%)Purity (%)
Condensation2,6-DichlorobenzoxazoleDMF, K₂CO₃85–9092–95
EsterificationFenoxaprop-P acidH₂SO₄, ethanol95–98>98
Optimized Acylation6-Chloro-2-(4-hydroxyphenoxy)Toluene, pyridine, DMAP93–9797.3

Q & A

Q. What are the recommended analytical methods for quantifying 2-Chloro-rac-fenoxaprop P-Ethyl in environmental matrices?

Gas chromatography coupled with mass spectrometry (GC-MS) is widely used due to its high sensitivity and specificity for halogenated compounds. For aqueous samples, liquid-liquid extraction (LLE) with dichloromethane is recommended, followed by derivatization if necessary to improve volatility. Calibration curves should include internal standards (e.g., deuterated analogs) to account for matrix effects. Method validation must assess limits of detection (LOD), recovery rates, and inter-day precision .

Q. How can researchers ensure stereochemical stability during synthesis or storage of this compound?

Racemization risks increase under acidic/basic conditions or elevated temperatures. Storage in inert atmospheres (e.g., argon) at −20°C in amber vials minimizes degradation. Periodic chiral HPLC analysis (using cellulose-based columns) is advised to monitor enantiomeric purity. Kinetic studies under varying pH and temperature can identify optimal storage conditions .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, provides detailed information on the chloro-phenoxy and ethyl ester groups. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1740 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can experimental design address contradictory data on the environmental persistence of this compound?

Contradictions often arise from variability in soil composition or microbial activity. A controlled mesocosm study with standardized soil types (e.g., OECD guidelines) and spiked concentrations can isolate degradation pathways. Include abiotic controls (sterilized soil) and biotic treatments, and use 14^{14}C-labeled compound to track mineralization rates. Triangulate data with metagenomic analysis of microbial communities .

Q. What methodologies optimize enantioselective synthesis of this compound for pharmacological studies?

Asymmetric catalysis using chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions can enhance enantiomeric excess (ee). Monitor reaction kinetics via in-situ Raman spectroscopy to adjust catalyst loading dynamically. Purification via simulated moving bed (SMB) chromatography improves yield and ee (>98%). Compare bioactivity of individual enantiomers using in vitro receptor-binding assays .

Q. How do surface interactions influence the reactivity of this compound in indoor environments?

Indoor surfaces (e.g., painted walls, PVC) adsorb and catalyze degradation via hydroxyl radical (•OH) generation. Use microspectroscopic techniques (e.g., ToF-SIMS) to map surface adsorption. Couple with flow reactor systems to simulate real-world conditions. Quantify degradation products (e.g., chlorophenols) via LC-MS/MS and assess their toxicity using zebrafish embryo assays .

Q. What statistical approaches resolve discrepancies in ecotoxicological data across studies?

Apply meta-analysis with random-effects models to account for heterogeneity in experimental conditions (e.g., pH, temperature). Stratify data by organism type (e.g., Daphnia magna vs. algae) and exposure duration. Use Bayesian networks to identify confounding variables (e.g., dissolved organic carbon content). Publicly archive raw datasets in repositories like Zenodo for transparency .

Methodological Frameworks

  • Experimental Design : Follow the P-E/I-C-O framework (Population: target organism/matrix; Exposure: concentration/duration; Control: abiotic/biotic; Outcome: degradation rate/toxicity) to structure hypotheses .
  • Ethical Compliance : Document adherence to Green Chemistry principles (e.g., waste minimization) and institutional review boards for ecotoxicological studies involving vertebrates .
  • Data Validation : Use Open Science Foundation templates for pre-registering protocols, ensuring reproducibility .

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